Tin(IV) chlorin e6

Description

Structure

3D Structure of Parent

Properties

CAS No. |

128835-29-0 |

|---|---|

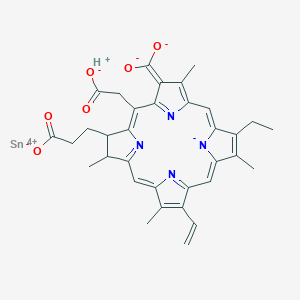

Molecular Formula |

C34H32N4O6Sn |

Molecular Weight |

711.3 g/mol |

IUPAC Name |

3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;tin(4+) |

InChI |

InChI=1S/C34H36N4O6.Sn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);/q;+4/p-4 |

InChI Key |

FNPOHMCPKIQLBU-UHFFFAOYSA-J |

SMILES |

[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Sn+4] |

Canonical SMILES |

[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Sn+4] |

Synonyms |

SnCe6 tin(IV) chlorin e6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Tin Iv Chlorin E6

Established Synthetic Pathways for Tin(IV) Chlorin (B1196114) e6 Complexation

The synthesis of Tin(IV) chlorin e6 is a multi-step process that begins with the isolation and preparation of the chlorin e6 ligand, followed by the insertion of the tin(IV) ion into the macrocyclic core, and concludes with rigorous purification of the final complex.

Ligand Preparation and Purification Techniques for Chlorin e6 Precursors

The primary precursor for this compound is the photosensitizer chlorin e6 (Ce6). The most common and economically viable source for Ce6 is natural chlorophyll (B73375) a, which is typically extracted from algae, such as Spirulina platensis, or other plant materials. researchgate.netresearchgate.netnih.govmdpi.comnih.gov

The general procedure for obtaining Ce6 from chlorophyll a involves two key steps:

Conversion of Chlorophyll a to Pheophytin a: Chlorophyll a is first extracted from the biomass using an organic solvent, commonly ethanol (B145695). researchgate.netnih.gov The magnesium ion is then removed from the center of the chlorophyll macrocycle by treatment with a mild acid, such as hydrochloric acid, to yield pheophytin a. researchgate.netresearchgate.net

Hydrolysis of Pheophytin a to Chlorin e6: The pheophytin a is subsequently subjected to basic hydrolysis, typically using sodium hydroxide (B78521) in an acetone (B3395972) or ethanol solution. researchgate.netmdpi.com This reaction cleaves the phytyl ester chain and opens the E-ring of the macrocycle, resulting in the formation of the trisodium (B8492382) salt of chlorin e6. researchgate.net

Purification of the resulting chlorin e6 is crucial to remove impurities such as carotenoids, proteins, and other chlorophyll derivatives. researchgate.netresearchgate.net A common purification protocol involves pH adjustments and centrifugation. The crude trisodium salt of Ce6 is dissolved in water and the pH is adjusted to approximately 7 to precipitate some impurities, which are then removed by centrifugation. researchgate.netresearchgate.net The pH of the supernatant is then lowered to around 2-3.5 with hydrochloric acid, causing the purified chlorin e6 to precipitate. researchgate.netresearchgate.net The precipitate is then collected by filtration and dried. researchgate.net The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com

Table 1: Comparison of Two Reported Methods for Chlorin e6 Synthesis and Purification

| Parameter | Method 1 researchgate.net | Method 2 researchgate.net |

|---|---|---|

| Starting Material | Spirulina platensis powder | Spirulina platensis powder |

| Chlorophyll a Extraction | 95% Ethanol, 12 h, room temperature | 95% Ethanol, 2 h, 40 °C |

| Demetalation Agent | 1 N HCl | 11% v/v HCl |

| Hydrolysis Base | 1 M NaOH | 13% ethanolic solution of KOH |

| Purification Steps | pH change, centrifugation, filtration | pH change, filtration |

| Total Time | 5 days | 3 days |

| Purity | ~97% | ~94% |

Metalation Procedures for Tin(IV) Ion Incorporation

The insertion of a tin(IV) ion into the chlorin e6 macrocycle is a critical step in the formation of the final complex. While detailed, step-by-step protocols for the synthesis of this compound are not abundantly available in the public literature, the general methodology can be inferred from standard porphyrin and chlorin metalation techniques. The process typically involves reacting the chlorin e6 ligand with a suitable tin(IV) salt in an appropriate solvent.

A plausible synthetic route involves the use of a tin(IV) halide, such as tin(IV) chloride (SnCl₄), as the tin source. wikipedia.org The reaction is generally carried out in a high-boiling point solvent, such as dimethylformamide (DMF) or glacial acetic acid, to facilitate the metal insertion. The reaction mixture is heated to drive the complexation to completion. The progress of the reaction can be monitored by UV-visible spectroscopy, observing the characteristic shifts in the Soret and Q-bands upon metalation.

Following the metal insertion, the crude this compound complex is typically isolated by precipitation or solvent evaporation.

Advanced Purification and Isolation Protocols for this compound

Purification of the newly synthesized this compound is essential to remove any unreacted chlorin e6 ligand, excess tin salts, and any byproducts. A combination of chromatographic techniques is often employed to achieve high purity.

Size Exclusion Chromatography: An initial purification step may involve size exclusion chromatography, for instance, using a Sephadex column. sigmaaldrich.comcytivalifesciences.co.jp This technique is effective in separating the metallochlorin from smaller molecules like residual salts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the fine purification of chlorins and their derivatives. nih.govnih.gov A C18 column is commonly used as the stationary phase. nih.gov The mobile phase typically consists of a gradient of an organic solvent, such as acetonitrile, and an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The elution of the this compound is monitored using a UV-Vis detector, typically at the Soret band wavelength (around 400 nm). researchgate.net

The purified fractions containing this compound are collected, and the solvent is removed, often by lyophilization, to yield the final product in a solid, highly pure form.

Functional Group Modification and Conjugation Techniques

The peripheral carboxylic acid groups of this compound serve as versatile handles for chemical modification and conjugation to various molecules, including biomacromolecules. These modifications can enhance its properties for specific applications.

Chemical Strategies for Peripheral Group Derivatization

The three carboxylic acid groups on the chlorin e6 macrocycle can be derivatized through standard carboxylic acid chemistry. nih.govorgsyn.org Amide bond formation is a common strategy to introduce new functionalities. researchgate.netnih.govnih.gov This is typically achieved by activating the carboxylic acid groups with a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS). usm.my The activated ester then readily reacts with a primary or secondary amine to form a stable amide linkage.

By selecting amines with different functional groups, a wide array of derivatives can be synthesized. For instance, reacting this compound with an amino-functionalized polyethylene (B3416737) glycol (PEG) chain can improve its water solubility and pharmacokinetic profile.

Covalent Linkage Methodologies for Biomacromolecules

The ability to covalently link this compound to biomacromolecules such as peptides and proteins is crucial for targeted therapies and diagnostics. nih.govgist.ac.krmdpi.comnih.gov The amide bond formation strategy described above is widely used for this purpose.

The general procedure for conjugating this compound to a protein involves:

Activation of Carboxylic Acid Groups: The carboxylic acid groups of this compound are activated using a coupling agent like EDC/NHS in an appropriate buffer.

Conjugation to the Biomacromolecule: The activated this compound is then added to a solution containing the target biomacromolecule (e.g., a monoclonal antibody or a peptide). nih.gov The primary amine groups of lysine (B10760008) residues on the surface of the protein react with the activated esters to form stable amide bonds.

Purification of the Conjugate: The resulting conjugate is then purified to remove any unreacted this compound and other reagents. This is often accomplished using size exclusion chromatography or dialysis.

Table 2: Characterization Data for a this compound Derivative

| Property | Data | Reference |

|---|---|---|

| Compound Name | This compound mono-glycyl Amide Dihydroxide Trisodium Salt | porphyrin-systems.de |

| Molecular Formula | C₃₈H₄₂N₆O₁₀Sn | porphyrin-systems.de |

| Molecular Weight | 861.48 g/mol | porphyrin-systems.de |

| CAS Number | 1609250-37-4 | porphyrin-systems.de |

Antibody Conjugation Approaches

Targeted delivery of photosensitizers to specific cell populations, such as tumor cells, can be achieved by conjugation to monoclonal antibodies (mAbs) that recognize cell surface antigens. Research in this area has focused on creating stable immunoconjugates that retain the binding affinity of the antibody and the photochemical activity of the SnCe6.

A key strategy involves using a polymer carrier, such as dextran (B179266), to link the antibody and the photosensitizer. In one approach, monoclonal antibodies are covalently modified at their oligosaccharide moieties, a site-specific method that avoids interference with the antigen-binding region. Dextran carriers synthesized with a terminal hydrazide group can be coupled to the oxidized carbohydrate portion of the antibody. Multiple SnCe6 molecules are then attached to the dextran backbone. This method was successfully used to create an anti-melanoma immunoconjugate that demonstrated selective photolysis of human malignant melanoma cells in vitro. pnas.org The resulting conjugates showed excellent retention of antigen-binding activity. pnas.org

Another approach utilizes smaller targeting proteins, such as the epidermal growth factor (EGF), which binds to the EGF receptor often overexpressed on squamous carcinoma cells. nih.gov In these studies, EGF was conjugated to SnCe6 through a polymer carrier to achieve targeted delivery. nih.gov The binding and photocytotoxic efficacy of these conjugates are highly dependent on the nature of the linker and carrier used. nih.gov

| Conjugate | Targeting Moiety | Carrier/Linker | Key Finding | Reference |

|---|---|---|---|---|

| Anti-melanoma 2.1-Dextran-SnCe6 | Anti-melanoma mAb 2.1 | Hydrazide-modified Dextran | Demonstrated selective in vitro phototoxicity against SK-MEL-2 melanoma cells. | pnas.org |

| EGF-Dex-SnCe6 | Epidermal Growth Factor (EGF) | Dextran | Showed specific binding to EGF receptors on A431 cells but limited photocytotoxicity. | nih.gov |

Polymer and Peptide Conjugation Strategies

The conjugation of SnCe6 to polymers and peptides is a versatile strategy to modulate the photosensitizer's physicochemical properties. Polymers can increase the solubility, stability, and circulation time of SnCe6, while peptides can be used for specific targeting.

Polymer Conjugation: Polysaccharides like dextran and synthetic polymers such as polyvinylalcohol (PVA) have been employed as carriers for SnCe6. nih.gov The goal is to create a water-soluble conjugate that can effectively transport the hydrophobic photosensitizer. The conjugation chemistry typically involves activating the carboxylic acid groups on the SnCe6 molecule for coupling with amine or hydroxyl groups on the polymer backbone.

Studies comparing dextran and PVA as carriers for EGF-targeted SnCe6 revealed significant differences in biological activity. While the EGF-dextran-SnCe6 conjugate bound specifically to EGF receptors, the EGF-PVA-SnCe6 conjugate showed substantially higher photocytotoxicity against A431 human squamous carcinoma cells. nih.gov Interestingly, the non-targeted PVA-SnCe6 conjugate had a similar photocytotoxicity to the EGF-targeted version, suggesting that the PVA carrier itself plays a crucial role in the uptake of the conjugate by these cells. nih.gov

Peptide Conjugation: While extensive literature exists for metal-free chlorin e6, specific examples of SnCe6 conjugation to peptides other than larger proteins like EGF are limited. The principles, however, remain the same, focusing on linking SnCe6 to peptides that can act as cell-penetrating peptides or target specific cellular receptors. The use of glutathione (B108866), a tripeptide, as a linker for nanoparticle functionalization represents a relevant example in this category, bridging polymer and nanoparticle strategies. researchgate.net

| Conjugate | Polymer/Peptide | Target Cell Line | Photocytotoxicity (CC50) | Reference |

|---|---|---|---|---|

| SnCe6 | N/A | A431 | >10 µM | nih.gov |

| EGF-Dex-SnCe6 | Dextran, EGF | A431 | >10 µM | nih.gov |

| EGF-PVA-SnCe6 | Polyvinylalcohol (PVA), EGF | A431 | 2.8 µM | nih.gov |

| PVA-SnCe6 | Polyvinylalcohol (PVA) | A431 | 3.5 µM | nih.gov |

Nanoparticle Surface Functionalization Techniques

Functionalizing the surface of nanoparticles with SnCe6 creates multifunctional platforms for therapeutic applications. This approach combines the photodynamic activity of SnCe6 with the unique physical and chemical properties of the nanomaterial.

Gold nanoparticles (AuNPs) have been used as a scaffold for SnCe6. One synthetic method involves covalently linking SnCe6 to gold nanoparticles that have been pre-functionalized with glutathione (GS). researchgate.net The coupling is achieved using a two-step reaction mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). EDC activates the carboxylic acid groups of SnCe6 to form an amine-reactive intermediate, which is stabilized by sulfo-NHS. This stable intermediate then reacts with the amine group on the glutathione linker of the AuNPs, forming a stable amide bond. researchgate.net

The resulting Au-GS-SnCe6 conjugate was found to be stable in aqueous solutions and demonstrated significantly enhanced antimicrobial efficacy against Staphylococcus aureus compared to the unconjugated SnCe6. researchgate.net The minimum bactericidal concentration of the nanoparticle conjugate was one hundred-fold lower than that of free SnCe6, highlighting the synergistic benefit of this functionalization technique. researchgate.net

| Nanoparticle Conjugate | Nanoparticle Core | Linker | Coupling Chemistry | Key Finding | Reference |

|---|---|---|---|---|---|

| Au-GS-SnCe6 | Gold (Au) | Glutathione (GS) | EDC / sulfo-NHS | 100-fold lower minimum bactericidal concentration against S. aureus compared to free SnCe6. | researchgate.net |

Non-Covalent Encapsulation and Supramolecular Assembly Methods

While covalent derivatization is a well-documented strategy for modifying SnCe6, the scientific literature focusing specifically on the non-covalent encapsulation or supramolecular assembly of the pre-formed this compound complex is limited. Research in this domain for chlorin-based photosensitizers has predominantly centered on metal-free chlorin e6. Methodologies such as encapsulation within liposomes, formation of host-guest complexes with cyclodextrins or calixarenes, and assembly into polymeric micelles have been extensively explored for chlorin e6 to improve its aqueous solubility and delivery. nih.govnih.govrsc.org However, dedicated studies detailing these non-covalent approaches specifically for the Tin(IV) complex are not widely reported in peer-reviewed literature. The development of such systems for SnCe6 remains an area for future investigation.

Advanced Spectroscopic and Photophysical Characterization of Tin Iv Chlorin E6

Triplet State Dynamics and Intersystem Crossing Studies

The photophysical behavior of Sn(IV)Ce6 involves transitions between electronic states, with the triplet state playing a critical role in its photosensitizing activity. Intersystem crossing (ISC) is the process by which a photosensitizer transitions from an excited singlet state to a more stable triplet state.

Time-Resolved Absorption Spectroscopy for Triplet State Population

Time-resolved absorption spectroscopy, particularly techniques like laser flash photolysis, is instrumental in probing the transient triplet state of Sn(IV)Ce6. Upon photoexcitation, the molecule moves from its ground singlet state (S₀) to an excited singlet state (S₁). From S₁, it can undergo intersystem crossing (ISC) to the triplet state (T₁) nih.govmdpi.com. This ISC process populates the triplet manifold, which is crucial for subsequent energy transfer to molecular oxygen, leading to singlet oxygen formation.

Studies using flash photolysis on chlorin (B1196114) e6 derivatives, including those relevant to Sn(IV) complexes, have revealed characteristic triplet-triplet absorption bands. For instance, a derivative exhibited an intensive triplet absorption band in the 430–480 nm region, with monoexponential triplet state kinetics characterized by a rate constant (kT) of 1.4 × 10³ s⁻¹ nih.gov. This rate constant implies a triplet state lifetime (τT) of approximately 710 microseconds. Other studies on chlorin e6 derivatives have reported triplet lifetimes in the nanosecond to microsecond range, varying with the specific molecular environment and modifications scispace.comresearchgate.netrsc.org. The ns time scale for excited state decay due to ISC has also been observed for Ce6 in specific solutions rsc.org. These measurements provide critical data for understanding the population dynamics and lifetime of the triplet state, which directly influences the efficiency of subsequent photochemical reactions.

Phosphorescence Spectroscopy and Energy Level Diagram Elucidation

While direct experimental phosphorescence spectra and detailed energy level diagrams specifically for Tin(IV) chlorin e6 are not extensively detailed in the provided literature snippets, the photophysical studies confirm the efficient population of the triplet state nih.govmdpi.comnih.govscispace.comrsc.orgrsc.org. Phosphorescence, the emission of light from the triplet state, is a direct consequence of the ISC process. Simulated phosphorescence spectra for chlorin e6 show a red shift compared to fluorescence spectra rsc.org.

The transition from the excited singlet state to the triplet state is a fundamental step in the photophysical pathway of photosensitizers like Sn(IV)Ce6. The energy difference between the singlet and triplet states, along with the efficiency of ISC, dictates the population of the triplet state. This populated triplet state is then available to transfer its energy to ground-state molecular oxygen (³O₂), initiating the generation of singlet oxygen (¹O₂).

Singlet Oxygen Generation Quantum Yield Determination

A key photodynamic property of Sn(IV)Ce6 is its ability to generate singlet oxygen (¹O₂) upon light activation. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Direct and Indirect Detection Methods for Reactive Oxygen Species

The generation of ROS, particularly ¹O₂, is the primary mechanism by which photosensitizers like Sn(IV)Ce6 exert their cytotoxic effects in PDT mdpi.commdpi.comoup.comresearchgate.net. Several methods are employed to detect and quantify these species:

Indirect Detection Methods:

Chemical Trapping: This is the most common approach. Singlet oxygen reacts with specific chemical probes, leading to their degradation. 1,3-diphenylisobenzofuran (B146845) (DPBF) is a widely used trap, and its rate of bleaching is monitored spectrophotometrically to infer ¹O₂ generation nih.govscience.govresearchgate.netacademie-sciences.fr. Other methods involve trapping with histidine, followed by monitoring the bleaching of p-nitrosodimethylaniline science.gov.

Fluorescence Probes: Intracellular ROS can be detected using fluorescent indicators such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) or 9,10-anthracenediyl-bis(methylene) dimalonic acid (ABDA). The fluorescence intensity of these probes correlates with the intracellular ROS levels nih.govthno.org.

Pressure-Based Measurement: A novel technique involves monitoring the consumption of oxygen from a sealed headspace due to the reaction of ¹O₂ with dimethyl sulfoxide (B87167) (DMSO), which produces dimethyl sulfone researchgate.net.

Direct Detection: Direct detection of ¹O₂ phosphorescence at 1270 nm is a possibility, although less commonly detailed in these specific results nih.gov.

Impact of Axial Ligands and Macrocycle Modifications on Singlet Oxygen Yield

The chemical structure of Sn(IV)Ce6, including its axial ligands and modifications to the chlorin macrocycle, significantly influences its singlet oxygen generation efficiency.

Axial Ligands and the Heavy Atom Effect: The presence of axial ligands coordinated to the central tin(IV) ion plays a crucial role. These ligands can hinder π-π stacking, thereby reducing aggregation, which is detrimental to ¹O₂ generation researchgate.netmdpi.comomicsonline.org. Furthermore, the tin(IV) ion itself, being a heavy atom, enhances spin-orbit coupling. This increased spin-orbit coupling promotes intersystem crossing (ISC) from the excited singlet state to the triplet state, leading to a higher population of the triplet state available for energy transfer to molecular oxygen mdpi.comuzh.ch. Consequently, Sn(IV) chlorin complexes generally exhibit higher singlet oxygen quantum yields (ΦΔ) compared to their free-base counterparts mdpi.com. For example, Sn(IV) chlorin complexes have demonstrated ΦΔ values in the range of 0.69-0.71, which are higher than those of free-base chlorins (0.59-0.62) mdpi.com.

Macrocycle Modifications: Chemical modifications to the chlorin macrocycle can also improve ¹O₂ generation abilities mdpi.com. Studies on various chlorin e6 derivatives have shown that structural alterations can impact ΦΔ. For instance, some cationic chlorin e6 derivatives exhibited ΦΔ values of 0.6, with certain modifications leading to values as high as approximately 0.8, potentially due to associated radical reactions academie-sciences.fr. The solubility and aggregation state of the photosensitizer are critical; modifications that enhance water solubility and prevent aggregation are vital for maintaining high photodynamic efficiency researchgate.netmdpi.comomicsonline.org.

Summary of Singlet Oxygen Quantum Yields (ΦΔ) for Chlorin Derivatives:

| Compound/Derivative | Medium | ΦΔ Value | Reference | Notes |

| Sn(IV) chlorin complexes (general) | Various | 0.69–0.71 | mdpi.com | Higher than free-base chlorins due to heavy atom effect. |

| Chlorin e6 derivatives (C1–C3) | Dichloromethane | 0.5–0.6 | scispace.com | Similar to chlorin e6. |

| Chlorin e6 | Aqueous (pH 7.4) | ~0.6 | sciencetechindonesia.com | Relative measurement; higher solubility than other porphyrins in aqueous media. |

| Cationic Chlorin e6 derivatives | 1-octanol | ~0.6 | academie-sciences.fr | For derivatives with one or two cationic groups. |

| Cationic Chlorin e6 derivatives | 1-octanol | ~0.8 | academie-sciences.fr | For derivatives with adjacent cationic groups; possibly influenced by radical reactions. |

| Chlorin e6 derivative | DMSO | 0.55 ± 0.1 | nih.gov | |

| Mono-l-aspartyl chlorin e6 | Phosphate buffer | 0.77 | nih.gov | |

| This compound (SnCe6) | Not specified | Improved yield | oup.com | Improved yield over related chlorins. |

Summary of Triplet State Lifetimes (τT) for Chlorin Derivatives:

| Compound/Derivative | Medium | τT Value | Reference | Notes |

| Chlorin e6 derivatives | Oxygen-free organic solutions | 40–80 μs | scispace.com | |

| Chlorin e6 derivative | DMSO | ~710 μs (kT = 1.4 × 10³ s⁻¹) | nih.gov | Monoexponential kinetics. |

| Chlorin e6 | NaCl solution | ns time scale | rsc.org | Excited state decay due to ISC. |

| Chlorin e6 derivatives | Not specified | ~300 ns | researchgate.net |

These spectroscopic and photophysical characteristics underscore the potential of this compound as an effective photosensitizer for therapeutic applications.

Mechanistic Investigations of Photodynamic Activity of Tin Iv Chlorin E6

Elucidation of Photochemical Reaction Pathways

The photodynamic action of SnCe6, like other photosensitizers, involves a series of photochemical processes initiated by light absorption. These processes are broadly categorized into Type I and Type II reactions, both of which contribute to the generation of cytotoxic ROS.

Type I and Type II Photoreactions: Pathways and Intermediates

Upon absorption of light, SnCe6 transitions from its ground state (S0) to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T1) nih.govrsc.org. The triplet state is the key intermediate for ROS generation.

Type II Photoreaction: This is the predominant pathway for many photosensitizers, including chlorins. In the Type II mechanism, the excited triplet state of SnCe6 (3SnCe6*) transfers its energy directly to ground-state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2) nih.govrsc.orgmdpi.comresearchgate.netoup.commdpi.comoamjms.eumdpi.com. Singlet oxygen is a potent oxidizing agent that can damage cellular components like lipids, proteins, and DNA, leading to cell death rsc.orgnih.gov. The quantum yield for singlet oxygen production by chlorin (B1196114) e6 derivatives is generally high, often exceeding 0.6 in various environments mdpi.compsu.edu.

Type I Photoreaction: In this pathway, the excited triplet state of SnCe6 can directly interact with surrounding molecules, such as cellular substrates or oxygen, through electron or hydrogen atom transfer nih.govchemrxiv.orgbiyoklinikder.org. This process generates free radicals, including superoxide (B77818) anions (O2•−) and hydroxyl radicals (•OH), which can also contribute to oxidative stress and cellular damage nih.govbiyoklinikder.org. The relative contribution of Type I and Type II pathways is influenced by factors such as the photosensitizer's structure, concentration, and the local microenvironment, including oxygen availability nih.gov.

Photo-oxidation Processes and Photostability Analysis

The photostability of SnCe6 is a critical factor determining its efficacy and potential for repeated treatments. Photodegradation, or photobleaching, can occur when the photosensitizer undergoes irreversible photochemical reactions that render it inactive.

Photo-oxidation: SnCe6, like other organic molecules, can be susceptible to photo-oxidation, a process involving reactions with oxygen and light. This can lead to structural modifications and loss of photosensitizing capacity mdpi.comrsc.org. Studies on the photostability of related chlorin derivatives indicate that while they are generally stable, prolonged or intense light exposure can lead to degradation rsc.orgscience.gov. The specific chemical environment and formulation can influence this stability rsc.orgscience.gov. For instance, aggregation of SnCe6 in physiological environments can quench excited states, reducing its performance mdpi.com.

Photostability: Research into the photostability of SnCe6 and its conjugates aims to ensure its therapeutic effectiveness. While SnCe6 generally exhibits good photostability, particularly when immobilized or incorporated into nanocarriers, its free form can be subject to photobleaching science.gov. For example, SnCe6 directly conjugated to diamond nanoparticles showed higher photolytic stability compared to its free form science.gov. Analyzing the degradation products and kinetics under various light conditions is essential for understanding its long-term performance mdpi.comrsc.org.

Cellular and Subcellular Localization Studies in Preclinical Models

The efficacy of PDT is significantly influenced by where the photosensitizer accumulates within cells and tissues. Understanding the intracellular distribution of SnCe6 is key to maximizing its therapeutic impact and minimizing off-target effects.

Intracellular Distribution and Accumulation Profiling

Studies using preclinical models have investigated how SnCe6 is taken up and distributed within cells. The cellular uptake and localization of photosensitizers are major determinants of their efficacy nih.govresearchgate.net.

Cellular Uptake: SnCe6, being a relatively hydrophobic molecule, can be incorporated into cellular membranes and accumulate within various intracellular compartments mdpi.comnih.gov. Its uptake can be influenced by factors such as pH, with a decrease in pH from 7.4 to 6.9 reportedly increasing cellular uptake in some cell lines nih.gov. Formulations, such as phospholipid delivery systems or conjugation with targeting peptides, can significantly enhance cellular uptake and improve the accumulation of SnCe6 in target cells mdpi.commdpi.com. For example, SnCe6 conjugated with specific peptides showed enhanced cellular uptake in tumor cells mdpi.com.

Accumulation Profiling: Fluorescence microscopy is commonly used to visualize the intracellular distribution of SnCe6. In HS68 human fibroblasts, incubation with SnCe6 revealed labeling of the plasma membrane and cytosolic vesicles, distinct from lysosomes nih.gov. When vectorized by low-density lipoproteins (LDL), SnCe6 was primarily found in lysosomes but absent from the plasma membrane nih.gov. Studies on other chlorin e6 derivatives have shown accumulation in mitochondria, lysosomes, Golgi apparatus, and plasma membrane depending on the specific conjugate and cell type researchgate.netmdpi.comresearchgate.netfotoditazin.ru.

Organelle-Specific Targeting and Photosensitization

The localization of SnCe6 within specific organelles can dictate the mechanism and efficiency of photoinduced cell death researchgate.net. Targeting specific organelles known to be critical for cell survival or death pathways can enhance PDT efficacy.

Organelle Targeting: Research indicates that SnCe6 and its derivatives can target various organelles. For instance, certain chlorin e6 conjugates have been observed to localize in mitochondria mdpi.comresearchgate.netfotoditazin.ru, lysosomes nih.govresearchgate.netmdpi.comresearchgate.net, the endoplasmic reticulum (ER), and the plasma membrane researchgate.net. Mitochondrial localization is particularly significant, as photodamage to mitochondria can initiate apoptosis researchgate.net. Nuclear targeting of chlorin e6 derivatives has also been shown to significantly enhance photosensitizing activity, suggesting the nucleus is a hypersensitive site for ROS-induced damage nih.gov.

Molecular Mechanisms of Photodynamic-Induced Biological Effects

The ultimate goal of PDT with SnCe6 is to induce selective cell death in target tissues. This is achieved through a cascade of molecular events triggered by the generation of ROS.

The primary molecular mechanism involves the interaction of photogenerated ROS, predominantly singlet oxygen (1O2), with critical cellular biomolecules. This leads to oxidative stress, which can manifest in several ways:

Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This disrupts membrane integrity, leading to loss of cellular function and eventual cell lysis tandfonline.com.

Protein Oxidation: Amino acid residues in proteins are susceptible to oxidation by ROS. This can lead to protein unfolding, aggregation, loss of enzymatic activity, and disruption of cellular signaling pathways rsc.orgnih.gov.

DNA Damage: While often considered less of a primary target than membranes or proteins, DNA can also be damaged by ROS, leading to strand breaks and mutations. However, PDT is generally considered less genotoxic than conventional chemotherapy researchgate.net.

Mitochondrial Dysfunction: As mentioned, mitochondrial localization is common for many photosensitizers. ROS can damage mitochondrial membranes and respiratory chain components, leading to impaired ATP production, release of pro-apoptotic factors (e.g., cytochrome c), and activation of programmed cell death pathways (apoptosis) researchgate.netresearchgate.net.

Endoplasmic Reticulum (ER) Stress: The ER is involved in protein folding and calcium homeostasis. ROS can induce ER stress, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis researchgate.net.

Autophagy and Necrosis: While apoptosis is a common outcome, PDT can also induce autophagy, a cellular self-degradation process, or necrosis, an unprogrammed form of cell death, depending on the photosensitizer, cell type, and treatment conditions nih.govresearchgate.net.

The specific molecular targets and pathways activated by SnCe6-mediated ROS generation ultimately lead to the destruction of cancer cells or other pathological targets, forming the basis of its therapeutic potential.

Engineering of Delivery and Targeting Systems for Tin Iv Chlorin E6

Bioconjugate and Active Targeting Strategies

Receptor-Mediated Uptake Mechanisms

Active targeting strategies for Tin(IV) chlorin (B1196114) e6 (Sn(IV)Ce6) often employ receptor-mediated endocytosis to enhance cellular uptake and improve tumor selectivity. This approach involves functionalizing the delivery system with ligands that bind to specific receptors overexpressed on the surface of cancer cells.

One prominent example involves targeting the CD44 receptor, which is frequently overexpressed in various cancer cells, including cancer stem cells. Delivery systems have been engineered using hyaluronic acid (HA) as a targeting moiety. HA, a natural ligand for CD44, is conjugated to a nanocarrier encapsulating the photosensitizer. The binding of HA to the CD44 receptor triggers internalization of the nanocarrier via receptor-mediated endocytosis, leading to a significantly higher intracellular concentration of the photosensitizer in cancer cells compared to normal cells. nih.govnih.gov

Another targeted approach utilizes peptides that bind to specific cell surface proteins. For instance, asparagine-glycine-arginine (NGR) peptides have been used to target aminopeptidase (B13392206) N (APN/CD13), a receptor often found on the surface of tumor cells. mdpi.com By incorporating the NGR peptide into the delivery system, the nanocarrier can selectively bind to and be internalized by APN/CD13-expressing cells, thereby concentrating the photosensitizer at the tumor site. mdpi.com

Furthermore, the biotin (B1667282) receptor (BR) has been exploited for targeted delivery. Biotin (Vitamin B7) is essential for cell proliferation, and its receptor is often upregulated in rapidly dividing cancer cells. By conjugating biotin to chlorin e6, the resulting complex shows a higher binding affinity and enhanced uptake in BR-positive cancer cells, such as HeLa cells. mdpi.comnih.gov This targeted uptake leads to more effective photodynamic therapy upon irradiation. mdpi.com

These receptor-mediated strategies offer a significant advantage by increasing the specificity of the photosensitizer for tumor tissues, which can lead to improved therapeutic outcomes and reduced side effects on healthy tissues.

Below is a table summarizing research findings on receptor-mediated uptake mechanisms for chlorin e6 delivery systems.

| Targeting Ligand | Receptor Targeted | Cell Line / Model | Key Findings |

| Hyaluronic Acid (HA) | CD44 | Cancer Stem Cells, SK-UT-1 cells | Facilitated targeted delivery and enhanced cellular uptake in CD44-positive cells. nih.govnih.gov |

| NGR Peptide | Aminopeptidase N (APN/CD13) | HT-1080 cells | Increased accumulation of the photosensitizer in APN/CD13-expressing cells. mdpi.com |

| Biotin | Biotin Receptor (BR) | HeLa cells (BR-positive) | Showed higher binding affinity and enhanced cytotoxicity upon irradiation compared to non-targeted Ce6. mdpi.comnih.gov |

Stimuli-Responsive Release Systems (e.g., pH, Redox, Light)

To further enhance the specificity of photodynamic therapy, stimuli-responsive release systems are engineered to deliver Tin(IV) chlorin e6 in response to specific triggers within the tumor microenvironment or from external sources. These "smart" delivery systems are designed to remain stable in systemic circulation and release their payload preferentially at the target site.

pH-Responsive Systems: The tumor microenvironment is often characterized by a lower pH (around 6.5-6.8) compared to normal tissues (pH 7.4). This pH difference can be exploited to trigger the release of Sn(IV)Ce6. Nanoparticles have been developed using pH-sensitive polymers, such as poly(β-amino ester) (PBAE), which undergo a structural change in acidic conditions. nih.gov In a neutral pH environment, the nanoparticles are stable and encapsulate the photosensitizer. However, upon reaching the acidic tumor microenvironment or after being internalized into acidic endosomes/lysosomes, the polymer becomes protonated, leading to the swelling or disassembly of the nanoparticle and the subsequent release of the encapsulated drug. nih.gov Similarly, lactoferrin nanoparticles have been shown to exhibit a specific release of chlorin e6 at a lower pH, which is advantageous for delivery within the acidic tumor environment. rsc.org

Redox-Responsive Systems: The intracellular environment of cancer cells has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. This redox potential difference is a widely used internal stimulus. Delivery systems can be designed with linkages that are stable in the bloodstream but are cleaved in the presence of high GSH levels. Disulfide (-S-S-) or diselenide (-Se-Se-) bonds are commonly used as redox-sensitive linkers. nih.govnih.gov For example, Sn(IV)Ce6 can be conjugated to a polymer like dextran (B179266) or β-cyclodextrin via a disulfide bond. researchgate.netmdpi.com These nanoparticles remain intact during circulation, but once they are taken up by cancer cells, the high intracellular GSH concentration breaks the disulfide bonds, releasing the photosensitizer. researchgate.netmdpi.com

Light-Responsive Systems: Light itself can be used as an external trigger for drug release, offering high spatial and temporal control. In some systems, the photosensitizer, such as chlorin e6, plays a dual role: it acts as the therapeutic agent and as the trigger for its own release. nih.govrsc.orgresearchgate.net For instance, chlorin e6 can be incorporated into liposomes or nanogels. nih.govrsc.org Upon irradiation with a specific wavelength of light, the photosensitizer generates reactive oxygen species (ROS). These ROS can then destabilize the carrier, for example, by oxidizing the lipid membrane of a liposome (B1194612), leading to the release of the encapsulated payload. nih.govresearchgate.net This approach allows for on-demand drug release precisely at the site of illumination.

The table below details research findings on stimuli-responsive release systems for chlorin e6.

| Stimulus | Delivery System Component | Mechanism of Release | Key Findings |

| pH | Poly(β-amino ester) (PBAE) polymer | Protonation of the polymer in acidic conditions (tumor microenvironment/endosomes) causes nanoparticle disintegration. nih.gov | Enhanced drug release in an acidic environment, leading to increased cytotoxicity in tumor cells. nih.gov |

| Redox | Disulfide (-S-S-) or Diselenide (-Se-Se-) Linkers | Cleavage of the linker by high intracellular concentrations of glutathione (GSH) in cancer cells. nih.govnih.govmdpi.com | Accelerated release of the photosensitizer inside cancer cells, improving photodynamic efficiency. mdpi.com |

| Light | Chlorin e6 within a nanocarrier (e.g., liposome) | Light activation of chlorin e6 generates ROS, which destabilizes the nanocarrier, causing payload release. nih.govrsc.orgresearchgate.net | Provided spatiotemporal control over drug release, triggered by external light irradiation. nih.govrsc.org |

Passive Targeting Principles: Enhanced Permeability and Retention (EPR) Effect

Passive targeting of this compound to solid tumors is primarily achieved by exploiting the Enhanced Permeability and Retention (EPR) effect. nih.govresearchgate.net This phenomenon is a consequence of the unique pathophysiology of tumor vasculature and has become a fundamental principle in the design of nanomedicine for cancer therapy. rsc.orgresearchgate.netscispace.com

Solid tumors, in their rapid growth, induce the formation of new blood vessels through a process called angiogenesis. However, this newly formed vasculature is often abnormal and disorganized. The key features that give rise to the EPR effect are:

Leaky Vasculature: Tumor blood vessels are characterized by poorly aligned endothelial cells with wide fenestrations or gaps between them. These gaps can range from 100 to 780 nm in diameter, which is significantly larger than the tight junctions found in the blood vessels of healthy tissues. This leakiness allows nanoparticles and macromolecular drug carriers, which are too large to escape normal blood vessels, to selectively extravasate from the bloodstream into the tumor interstitium. nih.gov

Impaired Lymphatic Drainage: Solid tumors typically lack an effective lymphatic drainage system. In normal tissues, the lymphatic system is responsible for clearing fluids and macromolecules from the interstitial space. The absence or poor function of lymphatic vessels in tumors means that once the nanocarriers have extravasated into the tumor tissue, their clearance is significantly hindered. researchgate.net

This combination of enhanced permeability of the tumor blood vessels and the retention due to poor lymphatic drainage leads to the progressive and selective accumulation of the nanocarrier-encapsulated Sn(IV)Ce6 within the tumor. nih.gov By encapsulating Sn(IV)Ce6 in nanoparticles (such as liposomes, micelles, or polymeric nanoparticles) with appropriate sizes (typically >40 kDa), its circulation time in the bloodstream is prolonged, and its accumulation at the tumor site is significantly enhanced compared to the free drug, which would otherwise be rapidly cleared from the body. researchgate.net This passive accumulation increases the concentration of the photosensitizer at the target site, thereby improving the efficacy of photodynamic therapy while minimizing exposure and potential damage to healthy tissues. nih.govnih.gov

Preclinical and in Vitro Efficacy Assessments of Tin Iv Chlorin E6 Based Systems

In Vitro Photodynamic Efficacy in Cell Culture Models

In vitro studies are crucial for understanding the fundamental mechanisms and efficacy of SnCe6-based systems at the cellular level before progressing to in vivo applications. These evaluations typically involve assessing phototoxicity, dose-dependency, and cellular interactions.

Evaluation of Phototoxicity in Various Cell Lines

SnCe6 has demonstrated significant phototoxicity across a range of cancer cell lines when activated by light of appropriate wavelengths. Studies have shown varying degrees of cell death and reduced viability depending on the cell type and experimental conditions. For instance, in HeLa cells, irradiation with combined 660 and 808 nm laser light resulted in excellent phototoxicity mdpi.com. Similarly, 4T1 breast cancer cells exhibited less than 10% viability after irradiation with a 665 nm laser mdpi.com.

Research has also highlighted the selective uptake and phototoxicity of SnCe6 in cancer cells compared to normal cells. HepG2 liver cancer cells showed higher cellular uptake of SnCe6 than CCD-18CO normal colon cells, indicating a degree of selectivity nih.govnih.gov. In MCF-7/MDR breast cancer cells, a targeted approach (factor VII-targeted PDT) was found to be 12-fold more potent than non-targeted PDT nih.gov. Furthermore, studies using specific cell lines like MCF-7 breast cancer cells reported IC50 values in the range of 1.1–4.1 µM with 660 nm LED irradiation and 3.8–9.4 µM with 625 nm LED irradiation mdpi.com. A human epidermal carcinoma cell line, A431, showed improved PDT efficacy when SnCe6 was conjugated with C60 compared to free SnCe6 mdpi.com. Colorectal cancer cell lines such as SW480 and HCT116 demonstrated decreased cell viability in a manner dependent on both time and SnCe6 concentration nih.gov. However, MDA-MB-231 breast cancer cells required higher irradiation intensities (approximately 60 J/cm²) to reach the IC50 value researchgate.net. In human malignant melanoma cells (SK-MEL-2), phototoxicity was observed to be dependent on the delivered light dose and the conjugate's binding affinity to the cells pnas.org.

Table 1: Phototoxicity of Tin(IV) Chlorin (B1196114) e6 in Various Cell Lines

| Cell Line | Treatment/Conditions | Outcome | Reference |

| HeLa | Combined 660 & 808 nm laser irradiation | Excellent phototoxicity | mdpi.com |

| 4T1 | 665 nm laser irradiation | Viability < 10% | mdpi.com |

| MCF7 | Selective uptake observed | Higher uptake in cancer cells than normal cells | nih.govnih.gov |

| MCF-7/MDR | Factor VII-targeted PDT vs. non-targeted PDT | Targeted PDT 12-fold stronger | nih.gov |

| MCF-7 | 660 nm LED, 1.1–4.1 µM | IC50 values | mdpi.com |

| MCF-7 | 625 nm LED, 3.8–9.4 µM | IC50 values | mdpi.com |

| A431 | Ce6-C60 conjugate vs. free Ce6 | Improved PDT efficacy with conjugate | mdpi.com |

| SW480, HCT116 | Time- and Ce6 concentration-dependent treatment | Decreased cell viability | nih.gov |

| MDA-MB-231 | ~60 J/cm² light intensity | IC50 reached | researchgate.net |

| SK-MEL-2 | Light dose and binding dependent | Phototoxicity observed | pnas.org |

| HepG2 | 25 µg/ml concentration, 70 J/cm² light dose | Low viability observed | cscanada.net |

Concentration-Dependent and Light-Dose Dependent Responses

The efficacy of SnCe6-based PDT is intrinsically linked to both the concentration of the photosensitizer and the administered light dose. Studies have consistently demonstrated a dose-dependent relationship for these parameters. For instance, methicillin-resistant Staphylococcus aureus (MRSA) strains like EMRSA-16 were killed in a manner dependent on both light dose and photosensitizer concentration, with antibody-conjugated SnCe6 showing greater efficacy than unconjugated SnCe6 at the same light energy dose and photosensitizer concentration oup.comnih.gov.

In bacterial suspension studies, micelle-encapsulated chlorin e6 (mCe6) mediated photodynamic antimicrobial chemotherapy (PACT) showed dose-dependent inhibition of MRSA. Specifically, a concentration of 1 µM mCe6 with a light dose of 10 J/cm² reduced bacterial counts by 5 logs arvojournals.org. For MRSA biofilms, a concentration of 100 µM mCe6 with a 20 J/cm² light dose resulted in a 2–3 log reduction arvojournals.org. For cancer cells, studies on HepG2 cells indicated that low viability was achieved at concentrations above 25 µg/ml when a fixed light dose of 70 J/cm² was applied cscanada.net. Furthermore, the reduction in cell viability for SW480 and HCT116 colorectal cancer cells was observed to be dependent on both time and SnCe6 concentration nih.gov.

Table 2: Concentration and Light Dose Dependency of Tin(IV) Chlorin e6 Efficacy

| Organism/Cell Type | Photosensitizer Concentration | Light Dose | Outcome | Reference |

| MRSA (EMRSA-16) | Various | Various | Light-dose and photosensitizer-dependent killing | oup.comnih.gov |

| MRSA (suspension) | 1 µM mCe6 | 10 J/cm² | 5 log reduction in bacterial count | arvojournals.org |

| MRSA (biofilm) | 100 µM mCe6 | 20 J/cm² | 2-3 log reduction in bacterial count | arvojournals.org |

| HepG2 cells | >25 µg/ml | 70 J/cm² | Low viability observed | cscanada.net |

| SW480, HCT116 cells | Variable | Variable | Time- and concentration-dependent decrease in cell viability | nih.gov |

| S. aureus | 1.1–4.1 µM | 660 nm LED | IC50 values | mdpi.com |

| E. coli | 3.8–9.4 µM | 625 nm LED | IC50 values | mdpi.com |

Cellular Uptake and Retention in Diverse Cell Types

The effectiveness of SnCe6 in PDT is also influenced by its ability to be internalized by cells and its retention within them. Cellular uptake mechanisms and kinetics vary depending on the cell type and the formulation of SnCe6. Studies have shown that decreasing the pH of the incubation medium can increase the cellular uptake of SnCe6 in cancer cells like MCF7, suggesting a pH-dependent selective uptake mechanism nih.govnih.gov. HepG2 liver cancer cells generally exhibited higher SnCe6 uptake compared to normal CCD-18CO colon cells nih.govnih.gov. The concentration of SnCe6 within cells was found to correlate with the incubation time nih.govnih.gov.

When SnCe6 was conjugated with C60, its cellular uptake in A431 cells was significantly improved compared to free SnCe6, as indicated by increased fluorescence intensity mdpi.com. In bacterial cells, carboranyl-chlorin-e6 demonstrated increased accumulation compared to unmodified chlorin e6, contributing to its enhanced photodynamic potency plos.org. Regarding retention, studies in colorectal cancer cell lines indicated that HCT116 cells showed the highest levels of SnCe6 at 6 hours post-incubation, with diminishing amounts thereafter, while LoVo cells maintained high residual SnCe6 levels throughout the observation period nih.gov. In vivo studies in mice with C26 tumors showed higher concentrations of SnCe6 in tumor tissue at 12 hours post-injection compared to 2 hours, suggesting prolonged retention mdpi.com.

Table 3: Cellular Uptake and Retention of this compound

| Cell Type / Tissue | Formulation/Condition | Observation | Reference |

| MCF7 cells | Decreased pH of incubation medium | Increased cellular uptake | nih.govnih.gov |

| MCF7 cells | Presence of serum in incubation medium | Reduced cellular uptake | nih.govnih.gov |

| HepG2 cells | Compared to CCD-18CO normal cells | Higher cellular uptake | nih.govnih.gov |

| HepG2 cells | Incubation time | Uptake correlated with incubation time | nih.govnih.gov |

| Bacterial cells | Carboranyl-chlorin-e6 vs. chlorin e6 | Increased accumulation of conjugate | plos.org |

| A431 cells | Ce6-C60 conjugate vs. free Ce6 | Conjugation strongly improved Ce6 uptake; increased fluorescence intensity | mdpi.com |

| C26 tumors (mice) | 12h vs. 2h post-injection | Higher levels of Ce6 in tumor tissue | mdpi.com |

| HCT116 cells | 6h post-incubation | Highest Ce6 levels observed | nih.gov |

| LoVo cells | All time points | High residual Ce6 levels | nih.gov |

| Tumor/normal tissue | In vivo uptake kinetics | Maximum uptake at 20 min, followed by slow washout | omicsonline.org |

In Vivo Efficacy Studies in Animal Models (Non-Clinical)

Assessment of Efficacy in Murine Tumor Models

SnCe6-based PDT has shown significant efficacy in various murine tumor models. In studies involving female BALB/c mice with HeLa cells and a nude mouse model with subcutaneous HeLa tumors, SnCe6 demonstrated excellent phototoxicity and synergistic effects mdpi.com. Similarly, in a murine breast cancer model, SnCe6 formulations exhibited excellent cytotoxic effects against tumor-bearing mice mdpi.com.

Specific formulations have also been investigated. In C3H/HeN male mice bearing SCC-7 tumors, a gelatin-chlorin e6 conjugate (gelatin-Ce6-2) demonstrated superior tumor suppression compared to free SnCe6 or a higher concentration gelatin-SnCe6 formulation (gelatin-Ce6-8) after laser irradiation glpbio.com. A factor VII-targeted SnCe6 PDT approach was found to be effective and safe in a nude mouse model of subcutaneous MCF-7/MDR tumor xenografts nih.gov. Furthermore, a SnCe6-polyvinyl alcohol (PVA) complex in CT26 tumor-bearing mice led to fast, reproducible tumor regression and advanced necrosis nih.gov. Nanoparticle formulations have also shown promise; for example, iron oxide nanoparticles coated with polyglycerol and loaded with SnCe6 (IO–PG–DOX–Ce6) improved SnCe6 distribution and retention in mouse melanoma grafts, significantly enhancing PDT efficacy acs.org. Another study using a PEGylated liposome (B1194612) co-encapsulating SnCe6 and cisplatin (B142131) (PL-cDDP-Ce6) in C26 tumor-bearing BALB/c mice resulted in complete tumor regression in some animals and improved survival rates mdpi.com.

Table 4: Efficacy of this compound in Murine Tumor Models

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| BALB/c mice | HeLa cells | SnCe6 | Excellent phototoxicity | mdpi.com |

| Nude mouse model | Subcutaneous HeLa | SnCe6 | Effective treatment | mdpi.com |

| Murine breast cancer model | Tumor-bearing mice | SnCe6 formulations | Excellent cytotoxic effect | mdpi.com |

| C3H/HeN male mice | SCC-7 tumors | Gelatin-Ce6-2 vs. Free Ce6/Gelatin-Ce6-8 | Gelatin-Ce6-2 showed superior tumor suppression | glpbio.com |

| Nude mouse model | MCF-7/MDR tumor | Factor VII-targeted SnCe6 PDT | Effective and safe treatment | nih.gov |

| Mice | CT26 tumors | SnCe6-PVA complex | Fast, reproducible tumor regression and advanced necrosis | nih.gov |

| C26 syngeneic BALB/c mice | Melanoma grafts | IO–PG–DOX–Ce6 | Improved SnCe6 distribution/retention and PDT efficacy | acs.org |

| C26 syngeneic BALB/c mice | C26 tumors | PL-cDDP-Ce6 | Complete tumor regression in 4/6 mice; improved survival | mdpi.com |

Evaluation of Photodynamic Antimicrobial Chemotherapy (PACT) in Bacterial Models

SnCe6 has also demonstrated significant potential in photodynamic antimicrobial chemotherapy (PACT) for combating bacterial infections. Studies have evaluated its efficacy against various bacterial strains, including antibiotic-resistant pathogens.

In vitro and ex vivo studies have shown that mCe6-mediated PACT exhibits dose-dependent inhibition against methicillin-resistant Staphylococcus aureus (MRSA) in both suspension and biofilm forms arvojournals.org. For MRSA suspensions, 1 µM mCe6 with 10 J/cm² light achieved a 5-log reduction in bacterial viability arvojournals.org. In biofilms, 100 µM mCe6 with 20 J/cm² light reduced viability by 2–3 logs arvojournals.org. Furthermore, an ex vivo bovine keratitis model showed reduced bacterial colony-forming units (CFUs) in groups treated with combined mCe6-PACT and vancomycin (B549263) compared to controls arvojournals.org.

The selective lethal photosensitization of MRSA using an IgG–SnCe6 conjugate was also demonstrated, achieving greater bacterial kills than unconjugated SnCe6 oup.comnih.gov. Sn(IV) complexes of tetraarylchlorins showed significant PACT activity against planktonic S. aureus and E. coli, with log10 reduction values of 7.65 and >3.0, respectively mdpi.com. Carboranyl-chlorin-e6 proved to be much more potent than chlorin e6 against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and Mycobacterium species, although Gram-negative bacteria like E. coli were found to be more resistant plos.org. Additionally, antimicrobial photodynamic therapy (aPDT) with SnCe6 demonstrated significant bactericidal activity against planktonic and biofilm-associated Moraxella catarrhalis, Streptococcus pneumoniae, and nontypeable Haemophilus influenzae (NTHi), achieving ≥99.9% loss of viability nih.gov.

Table 5: Efficacy of this compound in PACT Against Bacteria

| Bacterial Strain/Type | Model/Condition | Treatment | Outcome | Reference |

| MRSA (suspension) | In vitro | 1 µM mCe6 + 10 J/cm² | 5 log reduction in bacterial count | arvojournals.org |

| MRSA (biofilm) | In vitro | 100 µM mCe6 + 20 J/cm² | 2-3 log reduction in bacterial count | arvojournals.org |

| MRSA | Ex vivo bovine keratitis model | Combined mCe6-PACT + Vancomycin | Reduced CFUs compared to controls | arvojournals.org |

| MRSA | In vitro | IgG–SnCe6 conjugate vs. unconjugated SnCe6 | IgG–SnCe6 achieved greater kills | oup.comnih.gov |

| S. aureus (planktonic) | In vitro | Sn(IV) complexes | Significant PACT activity; Log10 reduction of 7.65 | mdpi.com |

| E. coli (planktonic) | In vitro | Sn(IV) complexes | Significant PACT activity; Log10 reduction >3.0 | mdpi.com |

| Gram-positive bacteria | In vitro | Carboranyl-chlorin-e6 vs. chlorin e6 | Carboranyl-chlorin-e6 much stronger | plos.org |

| Gram-negative bacteria | In vitro | Carboranyl-chlorin-e6 | Rather resistant | plos.org |

| M. catarrhalis, S. pneumoniae, NTHi (planktonic/biofilm) | In vitro | aPDT with Ce6 | Significant bactericidal activity (≥99.9% loss of viability) | nih.gov |

Systemic Biodistribution and Pharmacokinetic (Non-Clinical) Studies

Understanding the biodistribution and pharmacokinetic (PK) properties of photosensitizers like SnCe6 is crucial for optimizing their therapeutic efficacy and minimizing off-target effects. While detailed quantitative pharmacokinetic data specifically for unconjugated SnCe6 in various preclinical models are not extensively detailed in the reviewed literature, studies have explored its use in targeted delivery systems. For instance, SnCe6 has been conjugated with antibody fragments, such as phage-derived antibody fragments targeting endothelial cells in ocular models, to enhance its localization at specific sites thno.org. These targeted delivery strategies aim to improve the tumor-to-normal tissue ratios, with some studies reporting significantly higher ratios for conjugated photosensitizers compared to unconjugated ones thno.org. However, comprehensive systemic biodistribution profiles, including organ distribution, clearance rates, and half-life of SnCe6 itself, require further detailed investigation in various preclinical models to fully elucidate its behavior in vivo.

Combination Therapeutic Modalities in Preclinical Settings

The therapeutic potential of SnCe6 is often amplified when integrated with other treatment modalities, leading to synergistic effects that enhance efficacy and potentially overcome resistance mechanisms.

Integration with Chemo-based Approaches (Preclinical)

Preclinical research has explored the integration of photosensitizers, including SnCe6, with conventional chemotherapy to achieve enhanced anti-cancer or anti-microbial effects. While specific quantitative data detailing the synergistic effects of SnCe6 in combination with particular chemotherapeutic agents are limited in the reviewed literature, the general principle involves leveraging the distinct mechanisms of action of each modality. For example, combining PDT with chemotherapy can lead to improved drug delivery to tumor tissues through PDT-induced vascular damage, or vice versa, where chemotherapy might sensitize cells to PDT. Furthermore, SnCe6 has been investigated in combination with oncolytic viruses, which themselves can be engineered to deliver therapeutic agents or elicit an immune response, suggesting a multi-pronged attack against disease justia.comjustia.comgoogle.com.pg. The potential for synergistic outcomes in these combinations is an active area of preclinical research.

Combination with Photothermal Therapy (PTT) in Animal Models

The combined application of Photodynamic Therapy (PDT) and Photothermal Therapy (PTT) has emerged as a promising strategy, particularly when utilizing nanoparticles as carriers for photosensitizers. Gold nanoparticles (AuNPs), functionalized with photosensitizers like Chlorin e6 (Ce6), have demonstrated potential in PTT/PDT approaches. Studies have shown that AuNPs can absorb near-infrared (NIR) light, generating heat (PTT), while also serving as carriers for photosensitizers that produce ROS upon activation by specific wavelengths (PDT).

One study demonstrated the effectiveness of combining gold nanorods conjugated with immunoglobulin (IgG) and Chlorin e6 for antimicrobial applications. This approach showed significant bacterial inactivation when exposed to NIR laser light.

| Bacterial Strain | Treatment Protocol | Light Exposure Time | Bacterial Reduction (%) |

| MSSA | AuNRs + IgG-conjugates + NIR light (808 nm) | 15 min | 78 |

| MSSA | AuNRs + IgG-conjugates + NIR light (808 nm) | 30 min | 95 |

| MRSA | AuNRs + IgG-conjugates + NIR light (808 nm) | 15 min | 96 |

| MRSA | AuNRs + IgG-conjugates + NIR light (808 nm) | 30 min | 97 |

Note: The data presented above is derived from preclinical in vitro studies focusing on bacterial inactivation, highlighting the synergistic potential of PTT/PDT with AuNP-Ce6 conjugates. nih.govmdpi.com

Synergistic Effects with Immunotherapy (Preclinical)

The integration of photosensitizers like SnCe6 with immunotherapy is an evolving area of preclinical research, with potential for synergistic anti-tumor effects. While direct preclinical data detailing the synergistic effects of SnCe6 with established immunotherapeutic agents (e.g., checkpoint inhibitors, cytokines) are not prominently featured in the reviewed snippets, research into combining photosensitizers with oncolytic viruses suggests an indirect link to immunotherapy. Oncolytic viruses can induce an anti-tumor immune response, and their co-administration with photosensitizers like SnCe6 might potentiate this effect. For instance, studies have explored combining oncolytic vaccinia viruses with photosensitizing agents, including SnCe6, for cancer treatment, aiming to enhance viral infectivity and tumor targeting, which could indirectly stimulate an anti-tumor immune response justia.comjustia.comgoogle.com. Further research is needed to elucidate the specific synergistic mechanisms between SnCe6 and direct immunomodulatory agents.

Sonosensitizing Activities in Preclinical Models

Preclinical studies investigating the sonosensitizing activities of Tin(IV) chlorine e6 were not identified within the scope of the provided literature search. Therefore, no data can be presented for this section.

Computational and Theoretical Approaches in Tin Iv Chlorin E6 Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical methods are indispensable for investigating the fundamental electronic properties of molecules like SnCE6, offering detailed insights into their ground and excited states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is widely employed to determine the equilibrium geometry, electronic distribution, and molecular orbital energies of SnCE6 in its ground state. These calculations provide a foundational understanding of the molecule's electronic landscape, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Studies on chlorin (B1196114) e6 (Ce6) and its derivatives have utilized DFT to optimize molecular structures, revealing details about charge distribution and the nature of bonding within the macrocyclic system. For instance, DFT calculations using functionals like B3LYP with basis sets such as 6-31G* have been used to optimize the ground state geometry of Ce6, confirming its structural integrity and providing a basis for further excited-state calculations spiedigitallibrary.orguva.nl. These calculations help in understanding how the Sn(IV) ion influences the electronic structure of the chlorin macrocycle.

Table 7.1.1: Representative DFT Computational Details for Chlorin Derivatives

| Method/Functional | Basis Set | Application | Reference |

| DFT | 6-31G | Ground state geometry optimization | spiedigitallibrary.orguva.nl |

| DFT | 6-31G | Ground state geometry optimization, PCM for water | rsc.orgrsc.org |

| DFT | 6-311++g(d,p) | UV/Vis spectra calculation | murdoch.edu.au |

| DFT | CAM-B3LYP | Geometry optimization | mdpi.com |

Time-Dependent DFT (TD-DFT) for Excited State Predictions

Time-Dependent Density Functional Theory (TD-DFT) extends DFT capabilities to predict the electronic excitations responsible for a molecule's optical absorption and emission spectra. For SnCE6, TD-DFT is crucial for understanding its characteristic absorption bands, particularly the Q-band in the red region of the spectrum, which is vital for photodynamic therapy. Calculations using functionals like CAM-B3LYP or B3LYP, often in conjunction with appropriate basis sets and solvent models (e.g., PCM), have successfully reproduced experimental absorption spectra of chlorin derivatives uva.nlrsc.orgrsc.orgmdpi.com. These studies allow for the prediction of absorption maxima and oscillator strengths, providing insights into the efficiency of light absorption at specific wavelengths.

Table 7.1.2: TD-DFT Predicted vs. Experimental Absorption Maxima for Chlorin e6

| Method/Functional | Basis Set | Environment | Predicted (nm) | Experimental (nm) | Reference |

| TD-DFT | 6-31+G | Water | ~630 (Wigner) / ~585 (FF) | ~644 | rsc.orgrsc.org |

| TD-DFT | 6-31G | Methanol | N/A | ~660 (Q-band peak) | spiedigitallibrary.org |

| TD-DFT | 6-31G* | Water | ~660 | ~644 | rsc.orgrsc.org |

| TD-DFT | 6-31G(d,p) | Chloroform | N/A | ~641 (Q-band peak) | mdpi.com |

| DFT | 6-311++g(d,p) | N/A | ~398 (Soret), ~658 (Q) | ~399 (Soret), ~658 (Q) | murdoch.edu.au |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of SnCE6, including its conformational flexibility, interactions with its environment, and stability over time. These simulations provide a temporal perspective that complements the static picture offered by quantum chemical calculations.

Force Field Development and Parameterization for Tin(IV) Chlorins

Accurate force fields are essential for reliable MD simulations. The parameterization of force fields for complex molecules like SnCE6, especially those involving metal centers, presents significant challenges. Force fields typically describe interatomic interactions using terms for bond stretching, angle bending, dihedral rotations, and non-bonded interactions (Lennard-Jones and electrostatic). For Sn(IV) chlorins, developing appropriate parameters for the tin atom and its coordination environment, as well as for the intricate chlorin macrocycle, is critical. While specific force field parameterization details for SnCE6 are not extensively detailed in the provided search results, general approaches for metal-ligand systems involve fitting parameters to quantum mechanical calculations or experimental data diva-portal.orgresearchgate.netchemrxiv.org. Studies on chlorin derivatives have focused on correctly describing out-of-plane vibrations, which can influence electronic properties rsc.orgrsc.org. The development of robust force fields for metalloporphyrinoids often requires careful consideration of metal-ligand bond strengths, coordination geometries, and charge distributions.

Simulation of Solvent Effects and Biological Interactions

MD simulations are instrumental in understanding how SnCE6 behaves in various solvent environments and interacts with biological macromolecules. For instance, simulations of Ce6 interacting with human serum albumin (HSA) have identified specific binding pockets and provided atomistic details of these interactions nih.gov. These studies reveal how encapsulation within proteins can influence the solubility, aggregation, and photophysical properties of SnCE6. Simulations in different solvents help predict how solvation affects molecular conformation and electronic states, which is relevant for its performance in biological media. The ability of MD to capture dynamic processes like conformational changes and molecular recognition is key to understanding SnCE6's biodistribution and efficacy.

Modeling of Photophysical Processes

The integration of quantum chemical calculations and molecular dynamics simulations allows for the comprehensive modeling of SnCE6's photophysical processes, which are central to its function as a photosensitizer. This includes simulating energy transfer pathways, intersystem crossing (ISC) efficiency, and the subsequent generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).

Studies on chlorin e6 have indicated efficient population of the triplet manifold, a prerequisite for singlet oxygen generation rsc.orgrsc.org. Computational models can predict the quantum yields of singlet oxygen formation (ΦΔ) and triplet state lifetimes (τT). For Ce6, experimental and computational studies report ΦΔ values around 0.6–0.74 in various solvents rsc.orgscispace.com, and triplet lifetimes in the microsecond range scispace.com. These values are crucial for assessing the molecule's potential as a photosensitizer. By combining TD-DFT predictions of excited state energies and ISC rates with MD simulations that account for vibrational and environmental effects, researchers can build detailed models of the photophysical cascade, from light absorption to ROS production. Such modeling can also help elucidate the mechanisms of photobleaching and energy dissipation pathways.

Table 7.3: Photophysical Parameters for Chlorin e6 (Computational and Experimental)

| Parameter | Value(s) | Method/Context | Reference |

| Singlet Oxygen Quantum Yield () | 0.65 (aqueous), 0.63 (DMF), 0.61 (toluene), 0.65 (ethanol) | Experimental | scispace.com |

| Singlet Oxygen Quantum Yield () | Up to 0.74 | Computational (inferred from energy transfer feasibility) | rsc.org |

| Fluorescence Quantum Yield () | 0.18 (aqueous, pH 8.3) | Experimental | scispace.com |

| Triplet State Lifetime () | 40–80 μs | Experimental (for derivatives C1, C2 in oxygen-free solutions) | scispace.com |

| Triplet Quantum Yield () | ~0.5 | Experimental (for derivatives C1–C3) | scispace.com |

| Intersystem Crossing (ISC) | Efficient population of triplet manifold | Computational (DFT/TD-DFT analysis) | rsc.orgrsc.org |

Future Research Directions and Translational Perspectives Non Clinical

Development of Next-Generation Photosensitizers Based on Tin(IV) Chlorin (B1196114) e6 Scaffold

The core structure of Tin(IV) chlorin e6 is being systematically modified to create third-generation photosensitizers with improved efficacy and specificity. mdpi.comkoreamed.org Research focuses on overcoming limitations of earlier photosensitizers, such as hydrophobicity and non-specific targeting, by conjugating the SnCe6 scaffold with various molecules. acs.orgmdpi.com

Key strategies include:

Glycoconjugation: To leverage the Warburg effect, where tumor cells exhibit higher glucose consumption than normal cells, researchers are attaching sugar molecules like glucose, mannose, and maltotriose (B133400) to the chlorin e6 backbone. researchgate.netacs.org A glucose-conjugated chlorin e6 (G-Ce6) demonstrated excellent tumor selectivity and potent anti-tumor effects in a preclinical allograft model. researchgate.net However, simple glucose conjugation can still result in poor water solubility. acs.org To address this, oligosaccharides like maltotriose are being used to enhance hydrophilicity, making the resulting photosensitizer more suitable for intravenous administration. acs.org

Carrier Conjugation: To improve delivery and targeting, SnCe6 is being conjugated with various carrier molecules. Early studies demonstrated the feasibility of attaching SnCe6 to monoclonal antibodies via a modified dextran (B179266) carrier, creating an immunoconjugate that retained antigen-binding activity and induced selective phototoxicity in target cells. nih.govfrontierspecialtychemicals.com Other carriers explored include polyvinyl alcohol (PVA) and human serum albumin (HSA), each influencing the conjugate's affinity for its target and non-specific uptake differently. mdpi.com

Peptide and Nanoparticle Conjugation: Self-assembling peptides are being used to create novel photosensitizers like Ce6-GFFY, which forms nanoparticles that enhance cellular penetration and reactive oxygen species (ROS) generation upon laser irradiation. nih.gov Additionally, SnCe6 has been conjugated with gold nanoparticles via a glutathione (B108866) linker for lethal photosensitization. mdpi.com These nanoparticle systems aim to improve the stability, bioavailability, and targeting of the photosensitizer. acs.orgmdpi.com

| Modification Strategy | Conjugated Moiety Example | Rationale/Goal | Preclinical Finding | Reference |

|---|---|---|---|---|

| Glycoconjugation | Glucose (G-Ce6) | Exploit Warburg effect for tumor selectivity. | Showed strong antitumor effects with a 40% complete response rate in an allograft model. | researchgate.net |

| Glycoconjugation | Maltotriose (Mal3-Ce6) | Improve water-solubility for physiological compatibility. | Developed as an advanced photosensitizer to overcome the hydrophobicity of simpler glycoconjugates. | acs.org |

| Carrier Conjugation | Monoclonal Antibody-Dextran | Achieve targeted photolysis of specific cell populations. | Conjugates retained antigen binding and showed light-dose-dependent phototoxicity to target cells. | nih.gov |

| Peptide Conjugation | Self-assembling peptide GFFY | Form nanoparticles for enhanced cellular uptake and ROS production. | Ce6-GFFY formed ~160 nm particles with ideal tumor-targeting ability in mouse models. | nih.gov |

| Nanoparticle Conjugation | Gold Nanoparticles (AuNPs) | Enhance photodynamic activity and enable synergistic effects. | Conjugate achieved ca. 99% killing of bacteria with white light excitation. | mdpi.com |

Exploration of Novel Photodynamic and Photo-Activated Modalities

Research is expanding beyond conventional photodynamic therapy (PDT) to unlock new therapeutic strategies activated by light. These novel modalities aim to create synergistic effects by combining PDT with other treatments or by using light to trigger specific actions at the target site.

Combined Photothermal Therapy (PTT): The SnCe6 scaffold is being integrated into nanosystems that also possess photothermal properties. For instance, chlorin e6 has been conjugated with copper sulfide (B99878) (CuS) nanoparticles. researchgate.net This dual-agent nanoparticle generates singlet oxygen upon 670 nm laser illumination (PDT effect) and produces a thermal response under an 808 nm laser (PTT effect). researchgate.net Preclinical studies on HeLa cells showed that the combined PDT/PTT effect reduced cell viability to 10.3%, a significant improvement compared to PDT (67.5%) or PTT (48.2%) used alone. mdpi.com This synergistic approach can target hypoxic tumor regions that are often resistant to oxygen-dependent PDT. acs.org

Photo-Activated Chemotherapy (PACT): This modality involves using light to release a chemotherapeutic drug at a specific site. nih.gov Researchers have designed mesoporous silica (B1680970) nanoparticles that incorporate both chlorin e6 and a chemotherapy drug, with a light-sensitive linker. ntno.org Upon irradiation with red light, the chlorin e6 generates singlet oxygen, which cleaves the linker, releasing the drug. ntno.org This light-triggered release mechanism enhances the anti-cancer effect by combining the cytotoxicity of both PDT and chemotherapy, potentially overcoming drug resistance. ntno.orgfrontiersin.org

Sonodynamic Therapy (SDT): this compound can also act as a sonosensitizer, generating ROS when activated by ultrasound instead of light. techscience.comcapes.gov.br This is particularly promising for treating deep-seated tumors where light penetration is limited. capes.gov.br To enhance efficacy, Ce6 has been conjugated to mitochondria-targeting moieties and loaded into extracellular vesicles (EVs). capes.gov.br When activated by ultrasound, these EV-delivered sonosensitizers effectively destroy mitochondria, leading to potent anticancer activity. capes.gov.br

Integration with Advanced Imaging Techniques (e.g., Photoacoustic Imaging)

The inherent optical properties of this compound make it a valuable agent for advanced imaging, enabling its use as a "theranostic" agent that combines therapy and diagnosis.

Photoacoustic (PA) Imaging: SnCe6 is a potent contrast agent for PA imaging due to its strong light absorption characteristics. mdpi.com PA imaging combines light and sound to create high-resolution images of tissues. When SnCe6 accumulates in a target tissue, it can be excited by a laser to generate a photoacoustic signal, allowing for clear visualization. researchgate.netmdpi.com This has been demonstrated in preclinical models where Ce6 enhanced the PA imaging contrast of organs like the liver and spleen. mdpi.com

Multimodal Imaging: The versatility of SnCe6 allows for its incorporation into complex nanoplatforms designed for multimodal imaging. For example, by conjugating Ce6 with magnetic nanoparticles (e.g., Fe₃O₄), researchers have created agents that can be used for both fluorescence imaging and Magnetic Resonance Imaging (MRI), in addition to their therapeutic roles in PDT and PTT. mdpi.com Another approach involved functionalizing manganese dioxide (MnO₂)-coated carbon nanotubes with Ce6, creating a smart nanoplatform for dual-imaging guided therapy. mdpi.com These theranostic systems provide a significant advantage by allowing for real-time monitoring of the agent's accumulation and the subsequent therapeutic effect. mdpi.commdpi.com

Applications in Non-Oncological/Non-Infectious Preclinical Research Areas

The utility of this compound and its derivatives is being explored in preclinical research areas beyond cancer and infectious diseases.